2,4-Difluoro-3-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

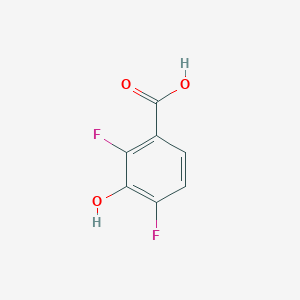

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXPNZXVSSJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475762 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91659-08-4 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 2,4-Difluoro-3-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceuticals. The described methodology follows a six-step reaction sequence commencing with 3,4,5-trifluoronitrobenzene. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in laboratory-scale production.

Core Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process involving methoxylation, reduction, bromination, deamination, cyanation, and a final hydrolysis with concurrent demethylation. The starting material for this pathway is 3,4,5-trifluoronitrobenzene.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Methoxylation | 3,4,5-Trifluoronitrobenzene | 2,6-Difluoro-4-nitroanisole | Not Reported |

| 2 | Reduction | 2,6-Difluoro-4-nitroanisole | 3,5-Difluoro-4-anisidine | Not Reported |

| 3 | Bromination | 3,5-Difluoro-4-anisidine | 3,5-Difluoro-2-bromo-4-anisidine | 80 |

| 4 | Deamination | 3,5-Difluoro-2-bromo-4-anisidine | 2,6-Difluoro-3-bromoanisole | Not Reported |

| 5 | Cyanation | 2,6-Difluoro-3-bromoanisole | 2,4-Difluoro-3-methoxybenzonitrile | 70 |

| 6 | Hydrolysis & Demethylation | 2,4-Difluoro-3-methoxybenzonitrile | This compound | Not Reported |

Experimental Protocols

Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene

This initial step involves the selective substitution of a fluorine atom with a methoxy group.

Procedure: In a suitable reaction vessel, 3,4,5-trifluoronitrobenzene is dissolved in anhydrous methanol. Sodium methoxide is added portion-wise while maintaining the reaction temperature between room temperature and the reflux temperature of methanol. The optimal molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is between 1:1.05 and 1:1.3. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield 2,6-Difluoro-4-nitroanisole.

Step 2: Reduction of 2,6-Difluoro-4-nitroanisole

The nitro group of 2,6-Difluoro-4-nitroanisole is reduced to an amine in this step.

Procedure: 2,6-Difluoro-4-nitroanisole is reacted with reduced iron powder in the presence of a catalyst such as ammonium chloride or acetic acid. The optimal ratio of iron powder to 2,6-Difluoro-4-nitroanisole is between 1.2:1 and 2.0:1 by weight. The reaction is typically carried out in a solvent such as aqueous ethanol. The mixture is heated to reflux and the reaction is monitored until completion. After the reaction is complete, the iron sludge is removed by filtration while hot. The filtrate is then concentrated, and the product, 3,5-Difluoro-4-anisidine, is extracted and purified.

Step 3: Bromination of 3,5-Difluoro-4-anisidine

A bromine atom is introduced ortho to the amino group via electrophilic aromatic substitution.

Procedure: To a solution of 3,5-Difluoro-4-anisidine (0.20 mol, 31.8 g) in N,N-dimethylformamide (DMF, 100 mL) at room temperature, a solution of N-bromosuccinimide (NBS, 0.26 mol, 46 g) in DMF (50 mL) is added dropwise with stirring. The optimal molar ratio of NBS to 3,5-Difluoro-4-anisidine is between 1.05:1 and 1.3:1. The reaction mixture is stirred overnight. The reaction mixture is then poured into 500 mL of ice water and extracted with ethyl acetate (4 x 80 mL). The combined organic layers are washed with sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 3,5-Difluoro-2-bromo-4-anisidine as a light gray solid (38 g, 80% yield).

Step 4: Deamination of 3,5-Difluoro-2-bromo-4-anisidine

The amino group is removed via a diazotization-reduction sequence.

Procedure: In a reaction flask (Flask A), 3,5-Difluoro-2-bromo-4-anisidine (0.15 mol, 35.7 g) is dissolved in sulfuric acid (7.52 mL) and stirred for 3 hours to form the amine salt. In a separate reaction vessel (Flask B) cooled to 0°C, sodium nitrite (11.4 g) is added in portions to sulfuric acid (61 mL) while keeping the temperature below 20°C. The solution from Flask B is then added to Flask A, maintaining the temperature below 10°C. Following this addition, 85% phosphoric acid (15 mL) is added over 1 hour. The reaction temperature is maintained between 0°C and 80°C. After the reaction is complete, the mixture is poured onto ice and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2,6-Difluoro-3-bromoanisole.

Step 5: Cyanation of 2,6-Difluoro-3-bromoanisole

The bromine atom is replaced with a cyano group using a copper-mediated reaction.

Procedure: In a reaction flask equipped with a stirrer and thermometer, 2,6-Difluoro-3-bromoanisole (0.13 mol, 28.4 g), dry DMF (100 mL), and cuprous cyanide (CuCN, 0.2 mol, 18 g) are combined. The molar ratio of 2,6-difluoro-3-bromoanisole to cuprous cyanide should be between 1:1.1 and 1:2.0. The mixture is rapidly heated to reflux (80-150°C) and maintained for 3 hours. After cooling, the reaction mixture is filtered. The filtrate is distilled under reduced pressure and the residue is poured into 1 L of ice water. The resulting solid is collected by filtration, washed, and recrystallized from ethyl acetate/petroleum ether to afford 2,4-Difluoro-3-methoxybenzonitrile as an off-white solid (15.3 g, 70% yield).

Step 6: Hydrolysis and Demethylation of 2,4-Difluoro-3-methoxybenzonitrile

The final step involves the simultaneous hydrolysis of the nitrile to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group.

Procedure: The hydrolysis and demethylation are carried out in a hydrobromic acid solution. The reaction temperature is maintained between 90°C and 140°C. The reaction time is dependent on the concentration of the hydrobromic acid and the reaction temperature. Upon completion of the reaction, the mixture is cooled, and the product, this compound, precipitates out of solution. The solid is collected by filtration, washed with cold water, and dried to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single step in the synthesis, from reaction setup to product isolation.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms and hydroxyl and carboxylic acid functional groups, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in drug discovery.

Core Physicochemical Properties

A summary of the available quantitative data for this compound and structurally similar compounds is presented below. Direct experimental values for the target compound are limited in the public domain; therefore, data from analogous compounds are provided for comparative purposes.

| Property | This compound | 3,4-Difluoro-2-hydroxybenzoic acid | 4-Fluoro-3-hydroxybenzoic acid | 3,5-Difluoro-4-hydroxybenzoic acid |

| Molecular Formula | C₇H₄F₂O₃[1] | C₇H₄F₂O₃ | C₇H₅FO₃ | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol [2] | 174.10 g/mol | 156.11 g/mol | 174.10 g/mol |

| CAS Number | 91659-08-4[2] | 189283-51-0 | 51446-31-2 | 74799-63-6 |

| Melting Point | Data not available | 174-177 °C[3] | 214-218 °C[4] | 187-190 °C[5] |

| Boiling Point | Data not available | Data not available | Data not available | 123.6±27.3 °C (Predicted)[5] |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Predicted XlogP | 1.4[1] | Data not available | Data not available | Data not available |

| Solubility | Soluble in ethyl acetate[6] | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to aromatic carboxylic acids.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[7][8][9][10] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol if the compound has low aqueous solubility, to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The base is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11][12][13][14]

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption and distribution in biological systems.

Protocol (Qualitative):

-

Sample Preparation: A small, measured amount of the solid compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of different solvents (e.g., 1 mL of water, ethanol, acetone, 5% aqueous NaOH, 5% aqueous HCl) is added to each test tube.

-

Observation: The tubes are agitated at a constant temperature, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[15][16][17][18][19] For acidic compounds like this compound, enhanced solubility in basic solutions (e.g., 5% NaOH) is expected due to salt formation.

Relevance in Drug Development

While specific biological activities for this compound are not extensively documented, its role as a key intermediate in the synthesis of potent antimicrobial agents, particularly 3-quinolinecarboxylic acid derivatives, is well-established.[20] The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.

The parent compound, 2,4-dihydroxybenzoic acid, has demonstrated antimicrobial and antiproliferative properties.[21] Furthermore, various derivatives of p-hydroxybenzoic acid exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[22][23][24] This suggests that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents.

Visualizations

Caption: Synthetic pathway for a key intermediate derived from a related difluorobenzoic acid.

Caption: Logical workflow for the determination and application of physicochemical properties.

References

- 1. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]

- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]

- 5. 3,5-Difluoro-4-hydroxybenzoic acid | CAS#:74799-63-6 | Chemsrc [chemsrc.com]

- 6. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.ws [chem.ws]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

2,4-Difluoro-3-hydroxybenzoic acid CAS number and molecular structure

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzene ring, imparts specific electronic and steric properties that are valuable in drug design and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development. The compound is notably recognized as a key intermediate in the production of novel antibacterial agents.[1]

Core Chemical Information

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 91659-08-4 | [2][3][4] |

| Molecular Formula | C₇H₄F₂O₃ | [4][5] |

| Molecular Weight | 174.10 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)F | [5] |

| InChI Key | AYDXPNZXVSSJRD-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥95% | [2] |

Molecular Structure

The 2D molecular structure of this compound is depicted below, illustrating the arrangement of the carboxyl, hydroxyl, and fluorine functional groups on the benzene ring.

Figure 1. 2D Structure of this compound.

Synthesis Protocol

A documented method for the preparation of this compound involves a multi-step synthesis starting from 3,4,5-trifluoronitrobenzene.[1] This process is outlined below and visualized in the accompanying workflow diagram.

Experimental Workflow for Synthesis

Figure 2. Synthesis workflow for this compound.

Detailed Methodologies

The synthesis involves the following key steps as described in patent CN101020628A[1]:

-

Methoxylation: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is optimally between 1:1.05 and 1:1.3. The reaction is carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.

-

Reduction: The resulting 2,6-Difluoro-4-nitroanisole is reduced to form 3,5-Difluoro-4-anisidine.

-

Bromination: The amine group in 3,5-Difluoro-4-anisidine directs the bromination to yield 3,5-Difluoro-2-bromo-4-anisidine.

-

Deamination: The amino group is removed via a deamination reaction, typically using hypophosphorous acid. The reaction temperature is maintained between 0°C and 80°C. This step yields 3-Bromo-2,6-difluoroanisole.

-

Cyanation: The bromo-substituted compound undergoes cyanation using cuprous cyanide in an aprotic polar solvent like DMF. The molar ratio of the bromoanisole to cuprous cyanide is between 1:1.1 and 1:2.0. The reaction is heated to a temperature between 80°C and 150°C for 2 to 5 hours.

-

Hydrolysis and Demethylation: The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group. This is achieved by heating the compound in a hydrobromic acid solution at a temperature between 90°C and 140°C.

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of fluoroquinolone antibiotics.[6]

-

Antibacterial Agents: It is a key starting material for the preparation of novel antibacterial drugs such as Garenoxacin.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that play a critical role in treating various bacterial infections.

-

3-Quinolinecarboxylic Acid Derivatives: The compound is utilized in the synthesis of various 3-quinolinecarboxylic acid derivatives, which are known for their potent antimicrobial activities against both Gram-positive and Gram-negative bacteria.[6]

Biological Activity Context

While specific studies on the biological activity of this compound itself are not widely published, the broader class of hydroxybenzoic acids and their derivatives are known to exhibit a range of biological effects. These include antimicrobial, anti-inflammatory, and antioxidant properties.[7][8] The presence of fluorine atoms in the molecule can significantly enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.

Spectral Data and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydroxyl and carboxyl), C=O (carboxyl), and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[3]

For instance, the characterization of a related isomer, 3,4-difluoro-2-hydroxybenzoic acid, involved ¹H-NMR and IR spectroscopy to confirm its structure.[9]

References

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 91659-08-4|this compound|BLD Pharm [bldpharm.com]

- 4. 91659-08-4 CAS MSDS (2,4-Difluoro-3-hydroxybenzoicacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]

Spectroscopic Profile of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-3-hydroxybenzoic acid, a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide combines predicted data with experimental data from closely related analogs to offer a robust analytical profile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 175.0201 |

| [M-H]⁻ | 173.0056 |

| [M+Na]⁺ | 197.0021 |

Data sourced from computational predictions.

Experimental Protocol (General)

A typical experimental protocol for obtaining a mass spectrum of a solid sample like this compound would involve the following steps:

-

Sample Preparation: A small amount of the solid sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

-

Data Acquisition: The sample solution is introduced into the ESI source. The instrument is operated in both positive and negative ion modes to detect various adducts. The mass analyzer (e.g., time-of-flight or quadrupole) is scanned over a relevant m/z range (e.g., 50-500 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of its nuclei, primarily ¹H and ¹³C.

Data Presentation

Experimental NMR data for this compound is not publicly available. However, by analyzing the spectra of similar compounds, such as 3,4-Difluoro-2-hydroxybenzoic acid, we can predict the expected chemical shifts and coupling patterns.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.4 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 8-9 |

| H-6 | 7.0 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 8-9 |

| OH | 9.0 - 11.0 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

Predicted values are based on the analysis of structurally similar compounds.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-F | 150 - 160 (d, J(C-F) ≈ 240-250 Hz) |

| C-OH | 145 - 155 |

| C-H | 110 - 125 |

| C-COOH | 115 - 125 |

Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocol (General)

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Standard parameters for acquisition, such as pulse sequence, acquisition time, and relaxation delay, are employed. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Data Presentation

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups and data from analogous compounds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| O-H stretch (Phenol) | 3200 - 3600 | Broad, Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

| O-H bend | 1300 - 1450 | Medium |

| C-O stretch | 1200 - 1350 | Medium |

Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocol (General)

-

Sample Preparation: For a solid sample, the most common method is using a Potassium Bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

A generalized workflow for the spectroscopic analysis of a chemical compound.

The Role of 2,4-Difluoro-3-hydroxybenzoic Acid as a Key Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4-Difluoro-3-hydroxybenzoic acid, a crucial chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its primary synthesis route, experimental protocols derived from patent literature, and its significant role in the production of fluoroquinolone antibiotics, such as Garenoxacin. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a compilation of its chemical properties, synthesis methodologies, and applications.

Introduction

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzoic acid core, imparts specific reactivity and properties that are leveraged in the construction of complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide focuses on the synthesis and application of this important intermediate.

Physicochemical Properties

While extensive experimental data is not widely available in public literature, the fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol |

| CAS Number | 91659-08-4 |

| Appearance | Expected to be a solid |

| Predicted XlogP | 1.4 |

| Monoisotopic Mass | 174.01285 Da |

Data sourced from PubChem.

Synthesis Pathway

A key synthetic route for this compound starts from 3,4,5-trifluoronitrobenzene and proceeds through a six-step process involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[1] This pathway is advantageous as it utilizes readily available starting materials.[1]

Experimental Protocols

The following experimental protocols are based on the procedures outlined in patent CN101020628A.[1] Researchers should adapt these methods with appropriate laboratory safety precautions and optimization studies.

Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene

-

Reaction: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in methanol to yield 2,6-Difluoro-4-nitroanisole.

-

Procedure: In a suitable reaction vessel, 3,4,5-trifluoronitrobenzene is dissolved in anhydrous methanol. Sodium methoxide (1.05 to 1.3 molar equivalents) is added, and the mixture is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the solvent is removed, and the residue is worked up to isolate the product.

-

Quantitative Data: The molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is optimized between 1:1.05 and 1:1.3.[1]

Step 2: Reduction of 2,6-Difluoro-4-nitroanisole

-

Reaction: The nitro group of 2,6-Difluoro-4-nitroanisole is reduced to an amino group using iron powder in the presence of a catalyst to form 3,5-Difluoro-4-methoxyaniline.

-

Procedure: 2,6-Difluoro-4-nitroanisole is suspended in an aqueous solution containing a catalyst such as ammonium chloride or acetic acid. Reduced iron powder is added in portions, and the reaction mixture is heated. After the reaction is complete, the mixture is filtered to remove iron residues, and the product is extracted from the filtrate.

Step 3: Bromination of 3,5-Difluoro-4-methoxyaniline

-

Reaction: 3,5-Difluoro-4-methoxyaniline is brominated to yield 2-Bromo-3,5-difluoro-4-methoxyaniline.

-

Procedure: The starting aniline is dissolved in a suitable solvent. A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise while controlling the reaction temperature. The reaction is monitored until completion, followed by an aqueous work-up and purification of the product.

Step 4: Deamination of 2-Bromo-3,5-difluoro-4-methoxyaniline

-

Reaction: The amino group of 2-Bromo-3,5-difluoro-4-methoxyaniline is removed via a deamination reaction to give 1-Bromo-2,4-difluoro-3-methoxybenzene.

-

Procedure: The deamination is carried out using hypophosphorous acid (H₃PO₂).[1] The reaction temperature is maintained between 0 and 80 °C.[1]

Step 5: Cyanation of 1-Bromo-2,4-difluoro-3-methoxybenzene

-

Reaction: The bromo-substituent is replaced with a cyano group using cuprous cyanide (CuCN) in an aprotic polar solvent to produce 2,4-Difluoro-3-methoxybenzonitrile.

-

Procedure: 1-Bromo-2,4-difluoro-3-methoxybenzene is reacted with cuprous cyanide in a solvent like N,N-dimethylformamide (DMF). The reaction is heated to a temperature between 80 and 150 °C for 2 to 5 hours.[1]

-

Quantitative Data: The molar ratio of the bromo-compound to cuprous cyanide is in the range of 1:1.1 to 1:2.0.[1]

Step 6: Hydrolysis and Demethylation of 2,4-Difluoro-3-methoxybenzonitrile

-

Reaction: The nitrile group is hydrolyzed to a carboxylic acid, and the methyl ether is cleaved to a hydroxyl group in a one-pot reaction using hydrobromic acid.

-

Procedure: 2,4-Difluoro-3-methoxybenzonitrile is heated in a hydrobromic acid solution at a temperature between 90 and 140 °C.[1] The reaction time depends on the concentration of the acid and the temperature. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration and purified, typically by recrystallization.

Role as a Chemical Intermediate in Drug Development

This compound is a key starting material for the synthesis of novel antibacterial agents, most notably Garenoxacin and other 3-quinolinecarboxylic acid derivatives.[1] The quinolone core is a critical pharmacophore in this class of antibiotics, and the specific substitution pattern provided by this intermediate is crucial for the biological activity of the final drug molecule.

References

The Genesis of a Key Fluorinated Intermediate: A Technical History of 2,4-Difluoro-3-hydroxybenzoic Acid

For Immediate Release

Shanghai, China – December 27, 2025 – 2,4-Difluoro-3-hydroxybenzoic acid, a crucial building block in the synthesis of modern pharmaceuticals, has a history rooted in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis, tailored for researchers, scientists, and professionals in drug development. The compound, identified by its CAS Number 91659-08-4, has become indispensable, particularly as a key intermediate in the production of fluoroquinolone antibiotics like Garenoxacin.

Early Synthetic Approaches: The 2,6-Difluorophenol Route

The initial documented synthesis of this compound, as referenced in later patents, emerged from the medicinal chemistry field in the late 1990s. A notable method, highlighted in a 1999 publication in the Journal of Medicinal Chemistry, utilized 2,6-difluorophenol as the starting material. This approach, while effective, was characterized by the high cost of the initial reactant and the use of expensive reagents such as methyl iodide. The synthetic pathway involved a multi-step process including nitration, methylation, reduction, diazotization, and subsequent functional group transformations to yield the desired product. The expense and complexity of this route spurred further research into more economically viable and industrially scalable methods.

A Novel and Economical Pathway: The 3,4,5-Trifluoronitrobenzene Route

In 2007, a significant advancement in the synthesis of this compound was disclosed in Chinese patent CN101020628A. This "novel preparation method" presented a more cost-effective and industrially feasible approach by starting with the readily available and less expensive 3,4,5-trifluoronitrobenzene.[1] This process is distinguished by its mild and safe reaction conditions.[1]

The synthesis involves a six-step sequence:

-

Methoxylation: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide to yield 2,6-Difluoro-4-nitroanisole.[1]

-

Reduction: The nitro group of 2,6-Difluoro-4-nitroanisole is reduced to an amine using reduced iron powder, producing 3,5-Difluoro-4-anisidine.[1]

-

Bromination: The aniline derivative is then brominated to introduce a bromine atom, resulting in 3,5-Difluoro-2-bromo-4-anisidine.[1]

-

Deamination: The amino group is removed via a deamination reaction to form 3-Bromo-2,6-difluoroanisole.[1]

-

Cyanation: A cyano group is introduced by reacting the bromo-compound with cuprous cyanide in a polar aprotic solvent.[1]

-

Hydrolysis: The final step involves the hydrolysis of the nitrile and demethylation of the methoxy group in a hydrobromic acid solution to yield the target molecule, this compound.[1]

This innovative route represented a significant step forward in making this key intermediate more accessible for large-scale pharmaceutical production.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound as described in patent CN101020628A.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1. Methoxylation | 3,4,5-Trifluoronitrobenzene | Sodium Methoxide, Methanol | 2,6-Difluoro-4-nitroanisole | Not specified |

| 2. Reduction | 2,6-Difluoro-4-nitroanisole | Reduced Iron Powder, Pd/C (alternative) | 3,5-Difluoro-4-anisidine | 95% (Pd/C method) |

| 3. Bromination | 3,5-Difluoro-4-anisidine | Bromine, Acetic Acid | 3,5-Difluoro-2-bromo-4-anisidine | 75% |

| 4. Deamination | 3,5-Difluoro-2-bromo-4-anisidine | Sodium Nitrite, Sulfuric Acid | 3-Bromo-2,6-difluoroanisole | 85% |

| 5. Cyanation | 3-Bromo-2,6-difluoroanisole | Cuprous Cyanide, DMF | 2,4-Difluoro-3-methoxybenzonitrile | Not specified |

| 6. Hydrolysis | 2,4-Difluoro-3-methoxybenzonitrile | Hydrobromic Acid | This compound | Not specified |

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the 3,4,5-Trifluoronitrobenzene Route (as per CN101020628A)

Step 1: Methoxylation of 3,4,5-Trifluoronitrobenzene

-

Procedure: 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The molar ratio of 3,4,5-Trifluoronitrobenzene to sodium methoxide is optimized between 1:1.05 and 1:1.3. The reaction is carried out at a temperature ranging from room temperature to the reflux temperature of methanol.

Step 2: Reduction of 2,6-Difluoro-4-nitroanisole

-

Procedure: In a 1L autoclave, 56.7g (0.3 mol) of 2,6-Difluoro-4-nitroanisole, 600ml of methanol, 50ml of dichloromethane, and 5g of 10% Pd/C catalyst are combined. Hydrogenation is carried out at 50°C until hydrogen absorption ceases, and the reaction is continued for an additional hour. After cooling and filtering to recover the catalyst, the filtrate is concentrated under reduced pressure to yield 45g (95% yield) of 3,5-Difluoro-4-anisidine as an off-white solid.[1]

Step 3: Bromination of 3,5-Difluoro-4-anisidine

-

Procedure: In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, 15.9g (0.10 mol) of 3,5-Difluoro-4-anisidine and 75ml of glacial acetic acid are added. A solution of 16g (0.1 mol) of bromine in 25ml of glacial acetic acid is added dropwise over 1.5 hours, maintaining the reaction temperature below 25°C. After the addition, a sodium bisulfite solution is added to quench unreacted bromine. The reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from pure water to obtain 17.8g (75% yield) of 3,5-Difluoro-2-bromo-4-anisidine as a light gray solid.[1]

Step 4: Deamination of 3,5-Difluoro-2-bromo-4-anisidine

-

Procedure: In a reaction flask A, 35.7g (0.15 mol) of 3,5-Difluoro-2-bromo-4-anisidine is dissolved in 7.52ml of sulfuric acid and stirred for 3 hours to form the amine salt. In a separate flask B, 11.4g of sodium nitrite is added in batches to 61ml of sulfuric acid at 0°C, keeping the temperature below 20°C. The solution from flask B is then added to flask A, maintaining the temperature below 10°C. 15ml of 85% phosphoric acid is then added over 1 hour. The mixture is stirred for an additional 2 hours at this temperature. The reaction mixture is then extracted with diethyl ether. The combined ether layers are washed with water until neutral, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 28.4g (85% yield) of 3-Bromo-2,6-difluoroanisole as a light brown liquid.[1]

Step 5: Cyanation of 3-Bromo-2,6-difluoroanisole

-

Procedure: In a reaction flask, 28.4g (0.13 mol) of 3-Bromo-2,6-difluoroanisole, 100ml of dry DMF, and 18g (0.2 mol) of CuCN are combined. The mixture is heated to reflux and reacted for 3 hours. After cooling, the mixture is filtered. The filtrate is distilled under reduced pressure and then poured into 1L of ice water to precipitate the product, 2,4-Difluoro-3-methoxybenzonitrile.[1]

Step 6: Hydrolysis of 2,4-Difluoro-3-methoxybenzonitrile

-

Procedure: The crude 2,4-Difluoro-3-methoxybenzonitrile is hydrolyzed in a hydrobromic acid solution. The reaction is heated at a temperature between 90-140°C. During this step, the nitrile group is hydrolyzed to a carboxylic acid, and the methoxy group is demethylated to a hydroxyl group, yielding the final product, this compound.[1]

Visualizing the Synthetic Advancements

The logical progression of the more recent and economical synthesis of this compound is depicted in the following workflow diagram.

Caption: Synthetic pathway of this compound from 3,4,5-Trifluoronitrobenzene.

The historical development from a more costly to a more economical synthetic route illustrates a common theme in process chemistry, where initial discovery is followed by innovation to enable broader application.

Caption: Evolution of the synthetic routes for this compound.

References

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzoic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-hydroxybenzoic acid and its structural analogs, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, comparative data, and insights into their potential mechanisms of action.

Introduction

Hydroxybenzoic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on this compound, a fluorinated analog of hydroxybenzoic acid, and explores its chemical characteristics and biological potential, alongside a comparative analysis of its structural analogs.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Key properties are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |

| This compound | C₇H₄F₂O₃ | 174.10 | 91659-08-4 | 1.4 |

| 2,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 89-86-1 | 1.2 |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₃ClF₂O₃ | 208.55 | Not readily available | - |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs often involves multi-step chemical reactions. Below are detailed experimental protocols for the synthesis of the core compound and a key structural analog.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of a nitrile precursor.[1]

Experimental Protocol:

-

Cyanation: 2,6-Difluoro-3-bromoanisole is reacted with cuprous cyanide (CuCN) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature between 80-150°C for 2-5 hours.

-

Hydrolysis and Demethylation: The resulting nitrile is then subjected to hydrolysis and demethylation in a strong acidic solution, such as hydrobromic acid. The reaction is typically carried out at a temperature between 90-140°C.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as crystallization.

Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid

This analog is a key intermediate for the preparation of antimicrobial 3-quinolinecarboxylic acid drugs.[2]

Experimental Protocol:

-

Nitration: 2,4-Difluoro-3-chlorobenzoic acid is treated with concentrated nitric acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid.

-

Esterification: The nitrobenzoic acid is then esterified, for example, by reaction with ethanol in the presence of an acid catalyst.

-

Reduction: The nitro group of the resulting ester is reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

-

Purification: The final product is purified by crystallization.

Biological Activities and In Vitro Evaluation

While specific biological data for this compound is limited in publicly available literature, its structural analogs, particularly 2,4-dihydroxybenzoic acid and its derivatives, have been evaluated for their antimicrobial and antiproliferative activities.[3]

Antimicrobial Activity

Derivatives of 2,4-dihydroxybenzoic acid have shown activity against a range of bacterial and fungal pathogens.[3]

Experimental Protocol (Minimum Inhibitory Concentration - MIC Assay):

-

Preparation of Microbial Suspension: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiproliferative Activity

Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated cytotoxic effects against various human cancer cell lines.[3]

Experimental Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Quantitative Biological Data

The following tables summarize the reported antimicrobial and antiproliferative activities of structural analogs of this compound.

Table 1: Antimicrobial Activity (MIC) of 2,4-Dihydroxybenzoic Acid Derivatives [3]

| Compound/Derivative | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) |

| 2,4-Dihydroxybenzoic acid | 2 | 2 | 2 | 2 | 2 |

| Hydrazide-hydrazone derivative 1 | >1 | >1 | 0.25 | 0.5 | >1 |

| Hydrazide-hydrazone derivative 2 | >1 | >1 | 0.5 | 0.5 | >1 |

Table 2: Antiproliferative Activity (IC50) of 2,4-Dihydroxybenzoic Acid [3]

| Cell Line | IC50 (mM) |

| MDA-MB-231 (human breast cancer) | 4.77 |

| MCF-7 (human breast cancer) | Nontoxic |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of related hydroxybenzoic acids, a potential mechanism of action could involve the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). The diagram below illustrates a generalized experimental workflow for investigating the biological activity of these compounds.

Caption: General experimental workflow for the synthesis and biological evaluation of benzoic acid derivatives.

Based on the known activities of hydroxybenzoic acid derivatives, a plausible mechanism of action for their antiproliferative effects is the disruption of the cell cycle. The following diagram illustrates a simplified representation of the cell cycle and potential points of inhibition by these compounds.

Caption: Potential mechanism of action involving cell cycle checkpoint inhibition.

Conclusion

This compound and its structural analogs represent a promising class of compounds for further investigation in drug discovery. While direct biological data on the parent compound is scarce, the available information on its analogs suggests potential antimicrobial and antiproliferative activities. The synthetic protocols provided herein offer a foundation for the preparation of these compounds for further screening and mechanistic studies. Future research should focus on the systematic evaluation of a library of these analogs to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activities. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic agents based on this chemical scaffold.

References

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid | MDPI [mdpi.com]

Theoretical Exploration of 2,4-Difluoro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2,4-Difluoro-3-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or computational studies on this specific compound, this document leverages a comparative analysis of structurally analogous molecules, including 2,4-dihydroxybenzoic acid and various fluorinated benzoic acid derivatives. By examining reported theoretical data and computational methodologies for these related compounds, this guide offers insights into the probable structural, electronic, and vibrational properties of this compound. Detailed computational protocols are proposed to encourage and guide future theoretical investigations. All quantitative data from analogous compounds are presented in structured tables for clear comparison, and conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound is a halogenated derivative of salicylic acid with potential applications in drug discovery and as a building block in organic synthesis. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic characteristics of such molecules at an atomic level.

Due to a lack of specific theoretical research on this compound, this guide provides a comparative analysis based on comprehensive theoretical studies of similar molecules. The primary reference compound for this analysis is 2,4-dihydroxybenzoic acid, for which detailed experimental and computational data are available.[1][2][3] Additionally, theoretical studies on other fluorinated benzoic acids provide valuable insights into the effects of fluorine substitution.[4][5][6][7]

Proposed Theoretical Methodology

To investigate the theoretical properties of this compound, a computational protocol based on established methods for similar compounds is proposed. Density Functional Theory (DFT) calculations are recommended due to their balance of accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations, as demonstrated in studies of 2,4-dihydroxybenzoic acid and other benzoic acid derivatives.[3][4] Frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Electronic Properties

Key electronic properties can be elucidated through further analysis of the optimized structure.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is valuable for identifying the electrophilic and nucleophilic sites of the molecule, which is essential for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

The following diagram outlines the proposed theoretical workflow:

Comparative Analysis of Theoretical Data

The following tables summarize key theoretical data from studies on analogous molecules. This data serves as a benchmark for predicting the properties of this compound.

Geometric Parameters

The tables below present a comparison of selected calculated bond lengths and bond angles for 2,4-dihydroxybenzoic acid and benzoic acid. It is anticipated that the introduction of electron-withdrawing fluorine atoms in this compound will lead to a shortening of the adjacent C-C bonds and a slight elongation of the C-F bonds compared to typical aromatic C-H bonds.

Table 1: Comparison of Calculated Bond Lengths (Å)

| Bond | 2,4-Dihydroxybenzoic Acid (B3LYP/6-311++G(d,p))[3] | Benzoic Acid (B3LYP/6-311++G(d,p))[4] |

| C1-C2 | 1.396 | 1.401 |

| C2-C3 | 1.385 | 1.391 |

| C3-C4 | 1.394 | 1.391 |

| C4-C5 | 1.381 | 1.391 |

| C5-C6 | 1.397 | 1.401 |

| C6-C1 | 1.407 | 1.391 |

| C1-C7 | 1.485 | 1.488 |

| C7=O8 | 1.216 | 1.213 |

| C7-O9 | 1.354 | 1.362 |

| O9-H10 | 0.971 | 0.971 |

Table 2: Comparison of Calculated Bond Angles (°)

| Angle | 2,4-Dihydroxybenzoic Acid (B3LYP/6-311++G(d,p))[3] | Benzoic Acid (B3LYP/6-311++G(d,p))[4] |

| C6-C1-C2 | 118.8 | 119.2 |

| C1-C2-C3 | 121.0 | 120.4 |

| C2-C3-C4 | 119.5 | 120.4 |

| C3-C4-C5 | 120.6 | 119.2 |

| C4-C5-C6 | 120.0 | 120.4 |

| C5-C6-C1 | 120.1 | 120.4 |

| O8=C7-O9 | 123.1 | 122.8 |

| C1-C7-O9 | 113.8 | 113.8 |

| C7-O9-H10 | 107.4 | 106.9 |

Vibrational Frequencies

A detailed vibrational analysis of 2,4-dihydroxybenzoic acid has been performed using DFT calculations.[3] The calculated frequencies, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra. For this compound, the C-F stretching and bending vibrations are expected to appear in the 1400-1000 cm⁻¹ region. The O-H and C=O stretching frequencies will likely be influenced by intramolecular hydrogen bonding.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2,4-Dihydroxybenzoic Acid (B3LYP/6-311++G(d,p)) [3]

| Assignment | Calculated Frequency |

| O-H stretch (hydroxyl) | 3658, 3591 |

| O-H stretch (carboxyl) | 3570 |

| C-H stretch | 3100-3000 |

| C=O stretch | 1670 |

| C-C stretch (aromatic) | 1620-1400 |

| O-H in-plane bend (hydroxyl) | 1350-1200 |

| C-O stretch (hydroxyl) | 1200-1100 |

| C-O stretch (carboxyl) | 1300-1200 |

Electronic Properties

The HOMO and LUMO energies, and the resulting energy gap, are important indicators of a molecule's electronic behavior. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

Table 4: Calculated Electronic Properties of Analogous Molecules

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2,4-Dihydroxybenzoic Acid | B3LYP/6-311++G(d,p) | -6.23 | -1.41 | 4.82 | [3] |

| Benzoic Acid | B3LYP/6-311++G(d,p) | -7.14 | -1.36 | 5.78 | Inferred from similar studies[4] |

The presence of two electron-donating hydroxyl groups in 2,4-dihydroxybenzoic acid raises the HOMO energy level compared to benzoic acid, leading to a smaller energy gap. For this compound, the electron-withdrawing fluorine atoms are expected to lower both the HOMO and LUMO energy levels. The net effect on the energy gap will depend on the relative stabilization of these orbitals.

Experimental Protocols for Validation

To validate the theoretical predictions for this compound, a series of experimental investigations would be necessary. The following diagram illustrates a logical experimental workflow.

Synthesis and Crystallization

The synthesis of this compound would likely involve standard aromatic substitution reactions. Following synthesis, purification by recrystallization would be crucial to obtain high-purity single crystals suitable for X-ray diffraction analysis.

Spectroscopic and Structural Characterization

-

FT-IR and FT-Raman Spectroscopy: These techniques would provide the experimental vibrational frequencies to be compared with the scaled theoretical values.

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy would confirm the chemical structure and provide data on the electronic environment of the different nuclei.

-

UV-Vis Spectroscopy: This would allow for the determination of the electronic absorption properties, which can be correlated with the calculated HOMO-LUMO energy gap.

-

Single-Crystal X-ray Diffraction: This technique would provide the definitive experimental geometry of the molecule, including bond lengths and angles, for direct comparison with the optimized theoretical structure.

Conclusion

This technical guide has presented a theoretical framework for the study of this compound. By drawing on established computational studies of analogous molecules, we have provided a detailed, albeit predictive, overview of its likely structural and electronic properties. The proposed theoretical and experimental workflows are intended to serve as a roadmap for future research on this and related compounds. A thorough theoretical and experimental investigation of this compound will undoubtedly contribute to a deeper understanding of the impact of fluorine substitution on the properties of benzoic acid derivatives and aid in the rational design of new molecules for various applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Garenoxacin from 2,4-Difluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin is a potent des-fluoro(6) quinolone antibiotic with a broad spectrum of antibacterial activity.[1] Its chemical structure features a quinolone core, a cyclopropyl group at the N1 position, a difluoromethoxy group at the C8 position, and a chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position.[1] This document provides detailed application notes and protocols for a plausible synthetic route to Garenoxacin, commencing from the starting material 2,4-Difluoro-3-hydroxybenzoic acid. The synthesis is strategically divided into three principal stages: the formation of the key quinolone core intermediate, the preparation of the isoindole side chain, and the final coupling and elaboration to yield Garenoxacin.[1]

Overall Synthetic Pathway

The synthesis of Garenoxacin is a multi-step process that involves the careful construction of two key fragments followed by their coupling. The overall workflow is depicted below.

Caption: Overall synthetic strategy for Garenoxacin.

Stage 1: Synthesis of the Quinolone Core

The formation of the central quinolone structure, ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a critical phase of the synthesis. This process begins with the modification of the starting material, this compound, to introduce the necessary functionalities for cyclization.

Experimental Workflow: Quinolone Core Synthesis

Caption: Workflow for the synthesis of the quinolone core.

Protocols

Step 1.1: Bromination of this compound

-

Objective: To introduce a bromine atom at the 5-position, which will become the 7-position of the quinolone ring, a crucial handle for the subsequent Suzuki coupling.

-

Protocol:

-

Dissolve this compound in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid at room temperature while stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 5-Bromo-2,4-difluoro-3-hydroxybenzoic acid.

-

Step 1.2: Difluoromethoxylation

-

Objective: To introduce the difluoromethoxy group at the 3-position.

-

Protocol:

-

Suspend 5-Bromo-2,4-difluoro-3-hydroxybenzoic acid in a polar aprotic solvent like DMF.

-

Add a base such as potassium carbonate.

-

Introduce a difluorometylating agent (e.g., sodium chlorodifluoroacetate) and heat the mixture (e.g., 100-120 °C) for several hours.

-

After cooling, acidify the mixture with an aqueous acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2,4-difluoro-3-(difluoromethoxy)benzoic acid.

-

Step 1.3: Formation of Ethyl 2-(5-bromo-2,4-difluoro-3-(difluoromethoxy)benzoyl)acetate

-

Objective: To create the benzoylacetate intermediate necessary for the quinolone ring construction.

-

Protocol:

-

Convert 5-Bromo-2,4-difluoro-3-(difluoromethoxy)benzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF.

-

In a separate flask, prepare a solution of potassium ethyl malonate in a suitable solvent.

-

Slowly add the prepared acid chloride to the potassium ethyl malonate solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an acidic workup followed by extraction with an organic solvent.

-

Purify the crude product, if necessary, to obtain the target benzoylacetate.

-

Step 1.4: Synthesis of the Enaminoacrylate

-

Objective: To prepare the enaminoacrylate, a key precursor for the cyclization step.

-

Protocol:

-

React the benzoylacetate from the previous step with triethyl orthoformate in the presence of acetic anhydride and heat the mixture.

-

Remove the volatile byproducts by distillation.

-

Dissolve the crude intermediate in a solvent like ethanol or dichloromethane and cool to 0 °C.

-

Slowly add cyclopropylamine and stir the reaction at room temperature until the formation of Ethyl 2-(5-bromo-2,4-difluoro-3-(difluoromethoxy)benzoyl)-3-cyclopropylaminoacrylate is complete.

-

Step 1.5: Cyclization to the Quinolone Core

-

Objective: To form the bicyclic quinolone ring system.

-

Protocol:

-

Dissolve the enaminoacrylate in an aprotic solvent such as DMF or DMSO.

-

Add a base, for instance, potassium carbonate or sodium hydride, and heat the reaction mixture (e.g., 50-80 °C).

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol), and dry to yield the final quinolone core.

-

Quantitative Data for Quinolone Core Synthesis

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1.1 | This compound | Bromine | Glacial Acetic Acid | 85-95% |

| 1.2 | 5-Bromo-2,4-difluoro-3-hydroxybenzoic Acid | Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 70-85% |

| 1.3 | 5-Bromo-2,4-difluoro-3-(difluoromethoxy)benzoic Acid | Thionyl chloride, Potassium ethyl malonate | Dichloromethane | 75-90% |

| 1.4 | Benzoylacetate Intermediate | Triethyl orthoformate, Cyclopropylamine | Acetic anhydride, Ethanol | 80-95% |

| 1.5 | Enaminoacrylate Intermediate | Potassium carbonate | DMF | 90-98% |

Stage 2: Preparation of the Isoindole Moiety

The synthesis of the chiral isoindole side chain, (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole, is achieved through a multi-step process starting from a suitable precursor.[1]

Experimental Workflow: Isoindole Moiety Synthesis

Caption: Workflow for the synthesis of the isoindole moiety.

Protocol

-

Objective: To prepare the boronic ester of the isoindole side chain for the Suzuki coupling.

-

Protocol:

-

The synthesis can start from a commercially available or prepared chiral isoindolone precursor, such as (R)-6-bromo-3-methyl-2,3-dihydro-1H-isoindol-1-one.

-

The isoindolone is reduced to the corresponding isoindole using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

-

The resulting (R)-1-methyl-5-bromo-2,3-dihydro-1H-isoindole is then subjected to a Miyaura borylation reaction.

-

This involves reacting the bromo-isoindole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane or DMSO.

-

The reaction is heated until completion, followed by workup and purification to yield the desired boronic ester.

-

Quantitative Data for Isoindole Moiety Synthesis

| Step | Starting Material | Key Reagents | Catalyst | Solvent | Typical Yield |

| 2.1 | (R)-6-bromo-3-methyl-2,3-dihydro-1H-isoindol-1-one | BH₃·THF | - | THF | 80-90% |

| 2.2 | (R)-1-methyl-5-bromo-2,3-dihydro-1H-isoindole | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane | 75-85% |

Stage 3: Coupling and Final Elaboration

The final stage of the synthesis involves the Suzuki coupling of the quinolone core and the isoindole moiety, followed by hydrolysis of the ester to yield Garenoxacin.[1]

Experimental Workflow: Final Assembly

Caption: Workflow for the final assembly of Garenoxacin.

Protocol

-

Objective: To couple the two key fragments and hydrolyze the ester to obtain the final Garenoxacin product.

-

Protocol:

-

Combine the quinolone core (ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate) and the isoindole boronic ester in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the coupling is complete.

-

After cooling, perform an aqueous workup and extract the product, ethyl garenoxacin, with an organic solvent.

-

Purify the coupled product if necessary.

-

Hydrolyze the ester by treating it with an aqueous base (e.g., NaOH) or acid (e.g., HCl) in a suitable solvent like ethanol.

-

After the hydrolysis is complete, neutralize the reaction mixture to precipitate Garenoxacin.

-

Filter the solid, wash with water, and dry to obtain the final product.

-

Quantitative Data for Final Elaboration

| Step | Starting Materials | Catalyst | Base | Solvent | Typical Yield |

| 3.1 | Quinolone Core, Isoindole Moiety | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 70-85% |

| 3.2 | Ethyl Garenoxacin | - | NaOH (aq) | Ethanol | 85-95% |

Conclusion

The synthesis of Garenoxacin from this compound is a challenging but feasible process that requires careful execution of multiple synthetic steps. The key stages involve the strategic construction of a functionalized quinolone core and a chiral isoindole side chain, followed by their efficient coupling. The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the synthesis of Garenoxacin and related quinolone antibiotics. Adherence to the described methodologies, with appropriate optimization for scale and specific laboratory conditions, should facilitate the successful synthesis of this important antibacterial agent.

References

Application Notes and Protocols for the Synthesis of a Novel Fluoroquinolone Antibiotic from 2,4-Difluoro-3-hydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoroquinolone antibiotics are a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is amenable to chemical modification at various positions, which has led to the development of several generations of these drugs with improved efficacy and pharmacokinetic properties.[3][4]

This document provides a detailed synthetic pathway and experimental protocols for the synthesis of a novel fluoroquinolone antibiotic, leveraging 2,4-Difluoro-3-hydroxybenzoic acid as a key starting material. This precursor is a valuable intermediate in the synthesis of complex quinolone derivatives.[5][6] The proposed synthesis employs a series of well-established chemical transformations, including the Gould-Jacobs reaction for the formation of the quinolone core, followed by N-alkylation and nucleophilic aromatic substitution to introduce moieties known to be critical for potent antibacterial activity.[1][7]

Proposed Synthetic Pathway

The multi-step synthesis transforms this compound into a potent fluoroquinolone antibiotic. The overall workflow is depicted below.

Caption: Proposed synthetic workflow from this compound to the final fluoroquinolone antibiotic.

Experimental Protocols

Caution: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of Methyl 5-amino-2,4-difluoro-3-methoxybenzoate (Amino Intermediate)

This step involves the protection of the hydroxyl and carboxylic acid groups, followed by nitration and subsequent reduction to the amine.

Protocol:

-

Protection: To a solution of this compound (1.0 equiv) in acetone, add potassium carbonate (3.0 equiv). Stir the mixture for 30 minutes at room temperature. Add dimethyl sulfate (2.5 equiv) dropwise and heat the reaction mixture to reflux for 8 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain methyl 2,4-difluoro-3-methoxybenzoate.

-

Nitration: Cool the protected benzoic acid (1.0 equiv) to 0 °C in an ice bath. Slowly add a mixture of fuming nitric acid (1.5 equiv) and concentrated sulfuric acid (3.0 equiv) dropwise, maintaining the temperature below 10 °C. Stir the reaction at 0 °C for 2 hours. Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2,4-difluoro-5-nitro-3-methoxybenzoate.

-

Reduction: Dissolve the nitro compound (1.0 equiv) in ethanol. Add tin(II) chloride dihydrate (5.0 equiv) and heat the mixture to reflux for 4 hours. Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the title compound.

| Reagent | Molar Equiv. | Purity | Expected Yield |

| This compound | 1.0 | >98% | - |

| Dimethyl sulfate | 2.5 | >99% | 85-95% (Prot.) |

| Fuming Nitric Acid | 1.5 | >90% | 70-85% (Nitr.) |

| Tin(II) chloride dihydrate | 5.0 | >98% | 80-90% (Red.) |

Table 1: Reagents and expected yields for the synthesis of the amino intermediate.

Step 2: Synthesis of Ethyl 6,8-difluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Quinolone Core)

This protocol is based on the Gould-Jacobs reaction, a classical method for quinolone synthesis.[7][8]

Protocol:

-

Condensation: A mixture of methyl 5-amino-2,4-difluoro-3-methoxybenzoate (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) is heated at 120-130 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate is added to a preheated high-boiling solvent such as diphenyl ether (10-15 times the weight of the intermediate) at 250-260 °C. The mixture is heated at this temperature for 30-60 minutes.

-

Isolation: After cooling to room temperature, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried under vacuum to yield the quinolone core.

| Reagent | Molar Equiv. | Purity | Expected Yield |

| Methyl 5-amino-2,4-difluoro-3-methoxybenzoate | 1.0 | >98% | - |

| Diethyl ethoxymethylenemalonate (EMME) | 1.1 | >97% | 75-85% |

| Diphenyl ether (solvent) | - | >99% | - |

Table 2: Reagents and expected yield for the Gould-Jacobs reaction.

Caption: Experimental workflow for the Gould-Jacobs synthesis of the quinolone core.

Step 3: N-Alkylation of the Quinolone Core

This step introduces a cyclopropyl group at the N-1 position, a common feature in many potent fluoroquinolones.

Protocol:

-

Suspend the quinolone core (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Add cyclopropyl bromide (1.5 equiv) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the N-alkylated quinolone.

| Reagent | Molar Equiv. | Purity | Expected Yield |

| Quinolone Core | 1.0 | >95% | - |